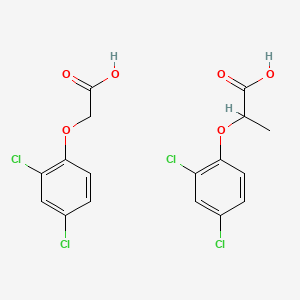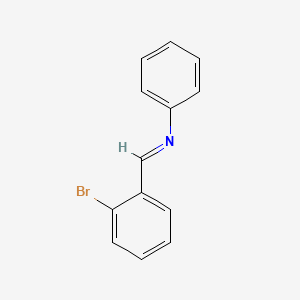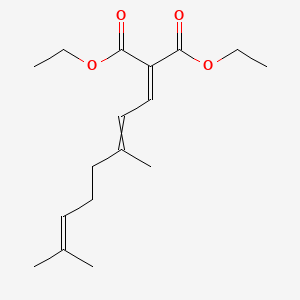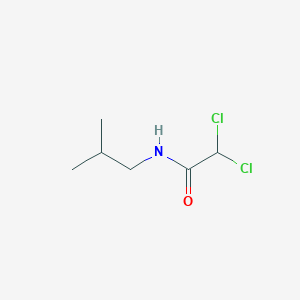
2,2-Dichloro-n-(2-methylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-n-(2-methylpropyl)acetamide is an organic compound with the molecular formula C6H11Cl2NO. It is a derivative of acetamide, characterized by the presence of two chlorine atoms and a 2-methylpropyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-n-(2-methylpropyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,2-Dichloroacetamide+2-Methylpropylamine→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-n-(2-methylpropyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,2-dichloroacetic acid and 2-methylpropylamine.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be used.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: 2,2-Dichloroacetic acid and 2-methylpropylamine.
Oxidation and Reduction: Specific oxidized or reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-n-(2-methylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-n-(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloroacetamide: Similar structure but lacks the 2-methylpropyl group.
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Contains a different substituent on the nitrogen atom.
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: Another derivative with different substituents.
Uniqueness
2,2-Dichloro-n-(2-methylpropyl)acetamide is unique due to the presence of both chlorine atoms and the 2-methylpropyl group, which confer specific chemical and biological properties. This combination of functional groups makes it distinct from other similar compounds and contributes to its specific applications and reactivity.
Eigenschaften
CAS-Nummer |
39084-91-8 |
|---|---|
Molekularformel |
C6H11Cl2NO |
Molekulargewicht |
184.06 g/mol |
IUPAC-Name |
2,2-dichloro-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C6H11Cl2NO/c1-4(2)3-9-6(10)5(7)8/h4-5H,3H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
DNFJZWTUWKNZRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


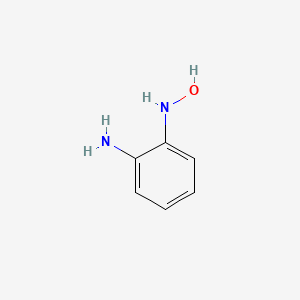
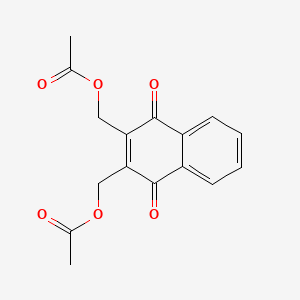
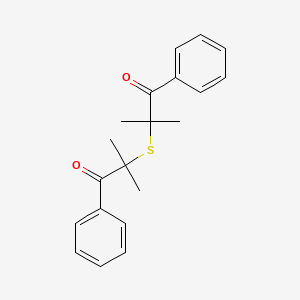
![Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate](/img/structure/B14657374.png)
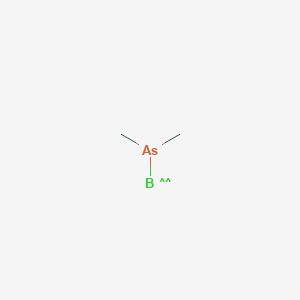
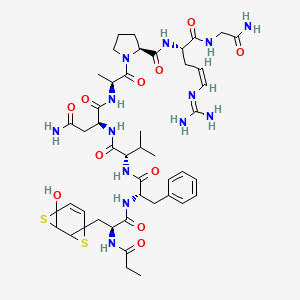

![1-(7-Amino-1-methyl-1h-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol](/img/structure/B14657394.png)
